1-(3-methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
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Overview
Description
- The piperidinylsulfonyl group is introduced via sulfonylation reactions.
- Reagents: Sulfonyl chlorides and piperidine.
- Conditions: Typically carried out in the presence of a base such as triethylamine, under anhydrous conditions.
Attachment of the 3-Methylbenzyl Group:
- The final step involves the alkylation of the pyridinone core with 3-methylbenzyl halides.
- Conditions: This step often requires a strong base like sodium hydride or potassium carbonate, and the reaction is usually performed in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of green chemistry principles to minimize waste and improve efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyridinone Core:
- Starting with a suitable pyridine derivative, the pyridinone core can be synthesized through cyclization reactions.
- Conditions: Cyclization often requires acidic or basic conditions, with temperatures ranging from room temperature to reflux.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
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Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.
- Conditions: Typically performed under acidic or basic conditions.
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Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.
- Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
- Conditions: Usually carried out in an inert atmosphere to prevent oxidation.
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Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
- Reagents: Halogenating agents, nucleophiles like amines or thiols.
- Conditions: Varies depending on the type of substitution, often requiring catalysts or specific solvents.
Major Products:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products could involve the formation of secondary amines or alcohols.
- Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
1-(3-Methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Potential applications in the development of bioactive compounds. Its structural features suggest it could interact with biological targets.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which 1-(3-methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: Could involve inhibition of enzyme activity, interaction with cellular receptors, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 1-(3-Methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- 1-(3-Methylbenzyl)-5-(morpholin-1-ylsulfonyl)pyridin-2(1H)-one
- 1-(3-Methylbenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
These compounds share structural similarities but differ in the nature of the sulfonyl group or the substituents on the aromatic ring, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-15-6-5-7-16(12-15)13-19-14-17(8-9-18(19)21)24(22,23)20-10-3-2-4-11-20/h5-9,12,14H,2-4,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQQLZSCGMQLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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